3-Benzofuranacetic acid, 5-methyl-, methyl ester
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Overview
Description
3-Benzofuranacetic acid, 5-methyl-, methyl ester is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a methyl group at the 5-position of the benzofuran ring and a methyl ester functional group attached to the acetic acid side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzofuranacetic acid, 5-methyl-, methyl ester typically involves several key steps:
Formation of the Benzofuran Ring: The benzofuran ring can be constructed through various methods, such as palladium-catalyzed coupling reactions or free radical cyclization cascades.
Introduction of the Methyl Group: The methyl group at the 5-position can be introduced through selective methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Esterification: The final step involves the esterification of the acetic acid side chain to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are often fine-tuned to maximize yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
3-Benzofuranacetic acid, 5-methyl-, methyl ester can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the ester group to an alcohol using reagents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Halogenated or nitrated benzofuran derivatives
Scientific Research Applications
3-Benzofuranacetic acid, 5-methyl-, methyl ester has several scientific research applications:
Medicinal Chemistry: Benzofuran derivatives are investigated for their potential as anti-tumor, antibacterial, and antiviral agents. This compound may serve as a lead compound for developing new drugs targeting various diseases.
Materials Science: Benzofuran compounds are used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound can be used as a probe to study biological pathways and mechanisms involving benzofuran derivatives.
Mechanism of Action
The mechanism of action of 3-Benzofuranacetic acid, 5-methyl-, methyl ester depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects . The benzofuran ring can engage in π-π interactions with aromatic residues in proteins, while the ester group may participate in hydrogen bonding or hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound without any substituents.
5-Methylbenzofuran: Benzofuran with a methyl group at the 5-position.
3-Benzofuranacetic acid: Benzofuran with an acetic acid side chain at the 3-position.
Uniqueness
3-Benzofuranacetic acid, 5-methyl-, methyl ester is unique due to the combination of the benzofuran ring, the methyl group at the 5-position, and the methyl ester functional group. This specific structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H12O3 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
methyl 2-(5-methyl-1-benzofuran-3-yl)acetate |
InChI |
InChI=1S/C12H12O3/c1-8-3-4-11-10(5-8)9(7-15-11)6-12(13)14-2/h3-5,7H,6H2,1-2H3 |
InChI Key |
FOGLKQWRONARBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=C2CC(=O)OC |
Origin of Product |
United States |
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